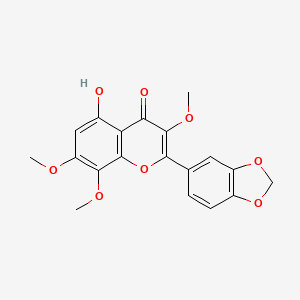
5-Hydroxy-3,7,8-trimethoxy-3',4'-methylenedioxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone is a flavonoid compound with the molecular formula C19H16O8. It is known for its complex structure, which includes multiple methoxy groups and a methylenedioxy bridge. This compound is of interest due to its potential biological activities and applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone typically involves the use of flavone precursorsThe reaction conditions often require the use of strong bases and methylating agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
科学的研究の応用
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of certain enzymes and signaling molecules involved in these processes .
類似化合物との比較
Similar Compounds
5-Hydroxy-3’,4’,7-trimethoxyflavone: Similar in structure but lacks the methylenedioxy bridge.
5-Hydroxy-3,3’,7,8-tetramethoxy-4’,5’-methylenedioxyflavone: Contains additional methoxy groups.
5-Hydroxy-6,7,8,3,4-pentamethoxyflavone: Has more methoxy groups and a different substitution pattern.
Uniqueness
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone is unique due to its specific combination of methoxy groups and the methylenedioxy bridge, which may contribute to its distinct biological activities and chemical properties .
特性
CAS番号 |
54087-33-1 |
|---|---|
分子式 |
C19H16O8 |
分子量 |
372.3 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-5-hydroxy-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H16O8/c1-22-13-7-10(20)14-15(21)19(24-3)16(27-18(14)17(13)23-2)9-4-5-11-12(6-9)26-8-25-11/h4-7,20H,8H2,1-3H3 |
InChIキー |
RIBQNZSBOGKTHR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


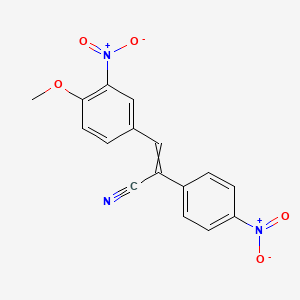
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)

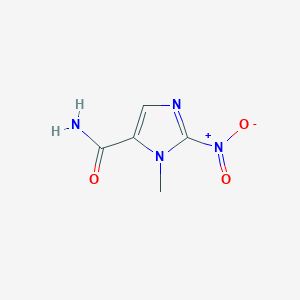
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
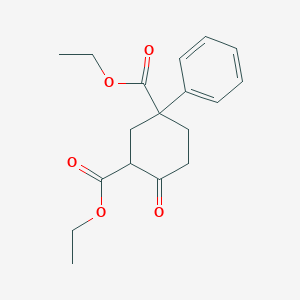

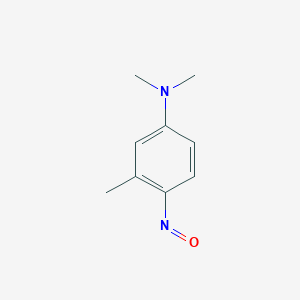
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
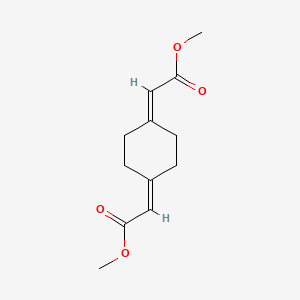
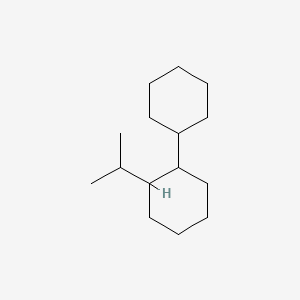
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
